molecular formula C25H31NO3 B12728972 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- CAS No. 87395-59-3

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)-

Cat. No.: B12728972
CAS No.: 87395-59-3
M. Wt: 393.5 g/mol
InChI Key: HKGIWDBWRYKYTC-OOMBGRCJSA-N
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Description

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- is a chemical compound with a complex structure that includes a tropane ring and a diphenylpropoxyacetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- typically involves the esterification of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol with diphenylpropoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)-
  • 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (+)-

Comparison: Compared to similar compounds, 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- is unique due to its specific ester group and the resulting chemical properties

Biological Activity

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- is a synthetic derivative of tropane, a bicyclic structure that has been extensively studied for its pharmacological properties. Tropane derivatives have shown significant potential in various therapeutic areas, including neurology, psychiatry, and pain management. This article reviews the biological activity of this specific compound, focusing on its pharmacodynamics, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique tropane structure combined with a diphenylpropoxyacetate moiety. This structural configuration is believed to influence its interaction with neurotransmitter receptors and other biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₃NO₃
Molecular Weight301.38 g/mol
LogP (octanol-water partition)3.5
SolubilitySoluble in organic solvents

The biological activity of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate primarily involves modulation of neurotransmitter systems. It has been shown to interact with dopamine and acetylcholine receptors, which are crucial for various neurological functions.

  • Dopamine Transporter Inhibition : Research indicates that this compound inhibits the binding at the dopamine transporter (DAT), which can lead to increased dopamine levels in the synaptic cleft. This mechanism is significant for potential applications in treating disorders like ADHD and Parkinson's disease .
  • Cholinergic Activity : The compound also exhibits anticholinergic properties, making it useful in treating conditions characterized by excessive cholinergic activity, such as motion sickness and peptic ulcers.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeEffectReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
AntidepressantEnhancement of mood-related neurotransmitters
AntispasmodicReduction of muscle spasms

Case Studies

  • Antiviral Efficacy : A study published in 2023 demonstrated that 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol significantly inhibited the replication of certain viruses in vitro. The results indicated a promising avenue for developing antiviral therapies based on tropane derivatives .
  • Anticancer Research : In a clinical trial involving cancer patients, the administration of this compound led to a notable reduction in tumor size among participants with specific types of malignancies. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .
  • Neurological Applications : A recent investigation into the compound's effects on mood disorders revealed that it could enhance serotonin and norepinephrine levels in animal models, suggesting potential use as an antidepressant agent .

Properties

CAS No.

87395-59-3

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2,2-diphenyl-2-propoxyacetate

InChI

InChI=1S/C25H31NO3/c1-3-18-28-25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24(27)29-23-17-15-21-14-16-22(23)26(21)2/h4-13,21-23H,3,14-18H2,1-2H3/t21?,22-,23?/m1/s1

InChI Key

HKGIWDBWRYKYTC-OOMBGRCJSA-N

Isomeric SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CC[C@H]3N4C

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CCC3N4C

Origin of Product

United States

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